4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine
Overview
Description
“4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine” is a chemical compound with the molecular formula C16H18N2O4 . It has a molecular weight of 302.33 . This compound is also known as 4-[2-(4-NITROPHENOXY)ETHYL]MORPHOLINE .
Synthesis Analysis
The synthesis of this compound involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A simple and efficient method was developed for the synthesis of substituted morpholines . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a naphthalene ring via an ether linkage . The naphthalene ring is further substituted with a nitro group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling, cyclization, and reduction reactions . The synthesis from 1,2-amino alcohols and related compounds is the most common starting materials for the preparation of morpholines .Properties
IUPAC Name |
4-[2-(4-nitronaphthalen-1-yl)oxyethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-18(20)15-5-6-16(14-4-2-1-3-13(14)15)22-12-9-17-7-10-21-11-8-17/h1-6H,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDQQCNHUZDIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475360 | |
Record name | 4-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317806-88-5 | |
Record name | 4-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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